molecular formula C16H19N3OS2 B4051473 Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- CAS No. 57037-02-2

Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-

Cat. No.: B4051473
CAS No.: 57037-02-2
M. Wt: 333.5 g/mol
InChI Key: BFXQLVOIGMTRRF-UHFFFAOYSA-N
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Description

Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)- is a useful research compound. Its molecular formula is C16H19N3OS2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-3-(4-methylphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is 333.09695459 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Research indicates that thiazole and its derivatives, particularly those with modifications similar to 4-amino-3-(4-methylphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione, exhibit promising antimicrobial and antifungal properties. For example, a study on a series of compounds synthesized from key thiazole structures demonstrated significant antifungal activity against human pathogenic fungal strains, suggesting their potential as scaffolds for developing new antifungal drugs (Nimbalkar et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Thiazole derivatives, through reactions with various isothiocyanates under different conditions, lead to the formation of novel N,N-disubstituted thioureas. These compounds were characterized using spectroscopic techniques, underlying the importance of thiazole derivatives in synthesizing and studying new heterocyclic compounds with potential pharmacological activities (Önal et al., 2009).

Antimicrobial Activities of Triazole Derivatives

A study on the synthesis of novel 1,2,4-triazole derivatives, starting from compounds that share functional groups with 4-amino-3-(4-methylphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione, revealed that some compounds exhibit good to moderate antimicrobial activities. This suggests the potential of thiazole derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).

Biological Activity of Structurally Diverse Derivatives

The combination of medicinally known molecules with a thiazolidinedione ring, akin to structurally modifying thiazole derivatives, resulted in compounds with varied biological activities. Specifically, those bearing piperazine moieties showed notable antibacterial and antifungal activities, highlighting the chemical versatility and potential therapeutic applications of thiazole derivatives (Mohanty et al., 2015).

Molecular Docking and Pharmacological Studies

The integration of thiazole derivatives into pharmacological research, particularly through molecular docking studies, has provided insights into their potential mechanisms of action. For instance, certain derivatives have shown good binding at the active sites of enzymes related to fungal infections, indicating their usefulness in designing targeted antifungal therapies (Nimbalkar et al., 2016).

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-11-5-7-12(8-6-11)19-14(17)13(22-16(19)21)15(20)18-9-3-2-4-10-18/h5-8H,2-4,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXQLVOIGMTRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205653
Record name Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57037-02-2
Record name Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057037022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-((4-amino-2,3-dihydro-3-(4-methylphenyl)-2-thioxo-5-thiazolyl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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